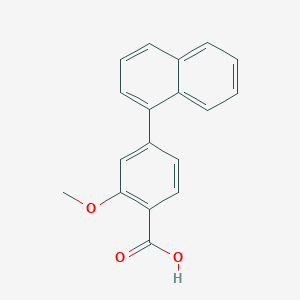

2-Methoxy-4-(naphthalen-1-yl)benzoic acid

Description

Contextualization of Aromatic Carboxylic Acids as Key Chemical Scaffolds

Aromatic carboxylic acids, with benzoic acid as the parent compound, represent a cornerstone of organic chemistry. chemicalbook.comannexechem.com The presence of a carboxyl group on an aromatic ring makes these compounds versatile building blocks for a vast array of more complex molecules. annexechem.com Their derivatives are common structural motifs in many biologically active natural products and synthetic compounds, exhibiting activities such as anti-inflammatory, antitumor, and antimicrobial properties. chemicalbook.com

In medicinal chemistry, substituted benzoic acids are recognized as privileged scaffolds. For instance, specific substitution patterns can lead to potent and selective inhibitors of crucial biological targets like anti-apoptotic proteins and various enzymes, making them valuable in drug discovery. acs.orgnih.gov The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—profoundly influences the acidity and reactivity of the benzoic acid, allowing chemists to fine-tune the molecule's properties for specific applications. chemicalbook.com

Significance of Naphthalene (B1677914) Moieties in Organic Synthesis and Functional Materials

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another structural unit of immense importance in chemistry. nih.govmdpi.com Its rigid, planar structure and extensive π-electron system endow naphthalene derivatives with unique photophysical and chemical properties. nih.gov These characteristics make them excellent candidates for the development of functional organic materials, including organic electronic appliances and highly stable fluorescence probes for detecting various analytes. nih.gov

In the realm of medicinal chemistry, the naphthalene scaffold is a versatile platform for creating compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.com Approved drugs containing the naphthalene core, such as naftifine (B1207962) and terbinafine, underscore its therapeutic relevance. mdpi.com The functionalization of naphthalene is a key area of research, as its derivatives are crucial intermediates for pharmaceuticals and advanced materials. nih.govresearchgate.net

Overview of Research Trajectories for Complex Organic Compounds

Modern organic synthesis is rapidly evolving to meet the demands for new materials, medicines, and technologies that are both effective and sustainable. researchgate.net Key trends shaping this field include the development of new, highly selective synthetic methods that allow for the construction of complex molecules with atomic precision under mild conditions. researchgate.netkvmwai.edu.in There is a significant emphasis on catalytic processes, including photocatalysis and enzyme catalysis, to enhance efficiency and reduce environmental impact. researchgate.net

Cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling, have become indispensable tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. imperial.edursc.orgnih.gov This method's reliability and functional group tolerance make it a go-to strategy for assembling complex molecular architectures from simpler, readily available precursors. rsc.orgnih.gov The overarching goal is to streamline synthetic pathways, increase yields, and create novel molecules with tailored functions for a wide range of applications. imperial.edu

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-11-13(9-10-16(17)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSTFUAPCZCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profile of 2 Methoxy 4 Naphthalen 1 Yl Benzoic Acid

2-Methoxy-4-(naphthalen-1-yl)benzoic acid is a biaryl compound that integrates the structural features of both a substituted benzoic acid and a naphthalene (B1677914) moiety. Its core structure consists of a benzoic acid ring substituted with a methoxy (B1213986) group at the 2-position and a naphthalen-1-yl group at the 4-position. The CAS number for this compound is 139082-96-5. chembk.comchemenu.com

The combination of the polar carboxylic acid group, the electron-donating methoxy group, and the large, hydrophobic naphthalene ring system results in a molecule with distinct physicochemical properties that are expected to influence its solubility, reactivity, and potential biological interactions.

| Identifier | Value |

|---|---|

| Molecular Formula | C18H14O3 |

| Molar Mass | 278.30 g/mol |

| CAS Number | 139082-96-5 |

Plausible Synthetic Pathways

While specific, detailed research on the synthesis of 2-Methoxy-4-(naphthalen-1-yl)benzoic acid is not widely published in readily accessible literature, a chemically sound and widely practiced method for its construction would be the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and reliable methods for creating biaryl compounds, which are molecules containing two directly linked aromatic rings. rsc.org

A plausible route involves the coupling of two key building blocks:

An aryl halide or triflate, such as a derivative of 4-bromo-2-methoxybenzoic acid .

An organoboron compound, specifically naphthalen-1-ylboronic acid .

The reaction is typically carried out in the presence of a palladium catalyst and a base. This modular approach is a cornerstone of modern organic synthesis and is frequently used to prepare diverse libraries of biaryl carboxylic acids for screening in drug discovery and materials science. nih.govnih.govacs.org

| Component | Role | Example Compound |

|---|---|---|

| Aryl Halide | Coupling Partner 1 | Methyl 4-bromo-2-methoxybenzoate |

| Organoboron Reagent | Coupling Partner 2 | Naphthalen-1-ylboronic acid |

| Catalyst | Promotes C-C bond formation | Palladium(0) complex (e.g., Pd(PPh3)4) |

| Base | Activates the reaction | Sodium carbonate (Na2CO3) or similar |

| Final Step | Ester Hydrolysis | Conversion of the methyl ester to carboxylic acid |

Potential Research Applications

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule identifies the most logical disconnection at the C-C bond linking the benzoic acid and naphthalene rings. This biaryl linkage strongly suggests a palladium-catalyzed cross-coupling reaction as the key synthetic step. This approach breaks the molecule down into two primary synthons: a functionalized 2-methoxybenzoic acid derivative and a naphthalene coupling partner.

Further disconnection of the carboxylic acid functional group to a more stable and less reactive ester (e.g., a methyl or ethyl ester) is a common strategy to prevent interference with the organometallic catalysts used in the coupling step. This leads to two plausible retrosynthetic pathways based on the Suzuki-Miyaura coupling:

Pathway A: Disconnecting to yield a 4-halide-2-methoxybenzoate ester and naphthalene-1-boronic acid.

Pathway B: Disconnecting to yield a 2-methoxy-4-(boronic acid or ester)benzoate and 1-halonaphthalene.

Both pathways represent a convergent synthesis, where the two key fragments are prepared separately before being combined in a final, bond-forming reaction.

Development of Synthetic Routes to the Target Compound

The synthesis of this compound can be approached through several established and emerging chemical methods.

In contrast, a linear synthesis would involve starting with a single precursor, such as 2-methoxybenzoic acid, and sequentially adding the necessary functional groups and the naphthalene ring in a step-by-step fashion. This approach is generally longer and less efficient for complex biaryl systems.

The formation of the aryl-aryl bond is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their reliability, functional group tolerance, and mild reaction conditions. nih.govnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most effective method for synthesizing this compound. tcichemicals.com This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov A typical route would involve the reaction of methyl 4-bromo-2-methoxybenzoate with naphthalene-1-boronic acid. The reaction tolerates a wide range of functional groups, including the ester and methoxy (B1213986) groups present in the substrates. nih.govtcichemicals.com Key components of this reaction include a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Component | Example | Purpose | Citation |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | wikipedia.orgmdpi.com |

| Ligand | PPh₃, CataXCium A | Stabilizes the palladium center and facilitates the catalytic cycle. | nih.govwikipedia.org |

| Organoboron Reagent | Naphthalene-1-boronic acid | Transfers the naphthalene group to the palladium catalyst. | tcichemicals.com |

| Organohalide | Methyl 4-bromo-2-methoxybenzoate | The electrophilic coupling partner. | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes the acid produced. | wikipedia.orgmdpi.com |

| Solvent | Toluene, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. | mdpi.com |

Heck Reaction

The Mizoroki-Heck reaction provides an alternative, albeit potentially less direct, route for C-C bond formation. wikipedia.org This reaction couples an aryl halide with an alkene. organic-chemistry.org For the synthesis of the target compound, this would be a multi-step process. For instance, 1-bromonaphthalene (B1665260) could be coupled with a suitable vinyl derivative of 2-methoxybenzoic acid. The Heck reaction has been successfully used in the industrial synthesis of Naproxen, which also contains a methoxy-naphthalene structure, highlighting its utility in producing complex aromatic molecules. rug.nl

C-H Activation

Modern synthetic chemistry offers the potential for direct C-H activation/arylation. This strategy would involve forming the key biaryl bond by directly coupling a C-H bond on one of the aromatic rings with a functionalized partner. For example, a palladium catalyst could potentially mediate the direct coupling of 1-bromonaphthalene with the C-H bond at the 4-position of methyl 2-methoxybenzoate. While highly atom-economical, developing a site-selective C-H activation for this specific substrate would require significant optimization.

Following the successful coupling of the two aromatic rings, subsequent transformations are required to yield the final product and its derivatives.

Ester Hydrolysis

Since the cross-coupling reaction is typically performed on an ester derivative, a final hydrolysis step is necessary to unmask the carboxylic acid. This is a standard functional group interconversion, usually achieved under basic conditions (saponification). Treating the coupled ester, methyl 2-methoxy-4-(naphthalen-1-yl)benzoate, with a base such as sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture like methanol/water, followed by acidic workup, would yield the target this compound. rsc.org

Carboxylic Acid Derivatization

The carboxylic acid functional group of the final product serves as a versatile handle for creating a variety of derivatives. thermofisher.com Standard peptide coupling reagents can be used to form amides. For instance, reacting the carboxylic acid with an amine in the presence of a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) and an additive such as N-hydroxysuccinimide can efficiently produce the corresponding amide. thermofisher.comnih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with various nucleophiles (alcohols, amines) to form esters or amides. colostate.edu A wide array of derivatization reagents, including those that add fluorescent tags, have been developed for carboxylic acids. nih.gov

Preparation of Structural Analogues and Derivatives

The synthetic routes described can be adapted to produce a range of structural analogues, allowing for the systematic exploration of structure-activity relationships.

Modifying the 2-methoxy group is a key transformation for creating analogues. A primary strategy involves synthesizing the corresponding phenol (B47542), 2-hydroxy-4-(naphthalen-1-yl)benzoic acid. This phenol intermediate can be prepared either by using a starting material with a protected hydroxyl group during the Suzuki coupling or by demethylation of the final methoxy-containing product using a reagent like boron tribromide (BBr₃).

Once the phenol is obtained, it can be subjected to O-alkylation via the Williamson ether synthesis. Reacting the phenol with a base (e.g., K₂CO₃) and a variety of alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) allows for the introduction of different ether functionalities in place of the original methoxy group, yielding a diverse library of analogues. The synthesis of related hydroxy- and methoxy-naphthalene compounds has been described in the literature, providing a basis for these transformations. rsc.org

Substituent Variations on the Naphthalene Ring

The naphthalene ring of this compound offers several positions for the introduction of various substituents to modulate the molecule's electronic, steric, and lipophilic properties. While direct electrophilic substitution on the pre-formed biaryl system can be complex and lead to mixtures of isomers, a more controlled and versatile approach involves the synthesis of the biaryl scaffold using substituted precursors.

A common and powerful method for constructing such biaryl linkages is the Suzuki-Miyaura cross-coupling reaction. pku.edu.cnorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide or triflate. nih.govyoutube.com In the context of synthesizing derivatives of this compound, this would entail reacting a suitably substituted naphthalen-1-ylboronic acid with a 2-methoxy-4-halobenzoic acid derivative (e.g., methyl 4-bromo-2-methoxybenzoate).

The general synthetic strategy would first involve the preparation of various substituted naphthalen-1-ylboronic acids. These can be synthesized from the corresponding substituted 1-bromonaphthalenes via lithium-halogen exchange followed by quenching with a trialkyl borate. Once the desired substituted naphthalene boronic acids are obtained, they can be coupled with the benzoic acid partner under standard Suzuki conditions. This methodology allows for the systematic introduction of a wide array of functional groups onto the naphthalene ring.

Detailed research findings on the synthesis of specific substituted analogs of this compound are not extensively reported in publicly available literature. However, the synthesis of related structures, such as 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives, demonstrates the feasibility of incorporating substituted naphthalene moieties into complex molecular frameworks. nih.gov

| Precursor Compound | Resulting Naphthalene Ring Substituent |

| 4-Methoxy-1-naphthalenylboronic acid | 4-Methoxy |

| 4-Nitro-1-naphthalenylboronic acid | 4-Nitro |

| 4-Amino-1-naphthalenylboronic acid | 4-Amino |

| 4-Cyano-1-naphthalenylboronic acid | 4-Cyano |

| 4-Trifluoromethyl-1-naphthalenylboronic acid | 4-Trifluoromethyl |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle for a wide array of chemical transformations, primarily for the synthesis of esters and amides. youtube.com These derivatives are often prepared to enhance properties such as solubility, cell permeability, or to act as prodrugs in medicinal chemistry contexts.

Esterification:

The conversion of the carboxylic acid to an ester is a fundamental transformation. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For a substrate like this compound, this would typically be performed by refluxing the acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. The synthesis of various methyl hydroxy-methoxybenzoates from their corresponding benzoic acids illustrates this classic approach. diva-portal.org

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid, facilitating its reaction with an alcohol. Microwave-assisted esterification has also emerged as a highly efficient method for synthesizing substituted benzoic acid esters, often leading to reduced reaction times and improved yields. nih.gov

Amidation:

The synthesis of amides from this compound can be achieved through several routes. The most common laboratory method involves activating the carboxylic acid followed by the addition of a primary or secondary amine.

A standard procedure is to first convert the carboxylic acid to its more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

Alternatively, direct amidation can be accomplished using a wide variety of peptide coupling reagents. These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), facilitate the formation of the amide bond under mild conditions with high efficiency. nih.gov Green chemistry approaches have also been developed, such as the boric acid-catalyzed reaction between a carboxylic acid and urea (B33335) or an amine under solvent-free conditions. researchgate.netgoogle.com

The synthesis of various 2-methoxybenzamide (B150088) derivatives has been reported, showcasing the application of these amidation strategies on structurally similar scaffolds. google.com

| Reagent(s) | Derivative Type | Resulting Functional Group |

| Methanol, H₂SO₄ | Ester | Methyl Ester (-COOCH₃) |

| Ethanol, H₂SO₄ | Ester | Ethyl Ester (-COOCH₂CH₃) |

| 1. SOCl₂; 2. Ammonia | Amide | Primary Amide (-CONH₂) |

| 1. SOCl₂; 2. Methylamine | Amide | N-Methyl Amide (-CONHCH₃) |

| Aniline, EDC | Amide | N-Phenyl Amide (-CONHPh) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Analysis of the ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on both the naphthalene and benzoic acid rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methoxy group protons would be anticipated to show a singlet at approximately 3.8-4.0 ppm. The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be expected at the most downfield position, followed by the aromatic carbons. The methoxy carbon would have a characteristic signal in the range of 55-60 ppm.

Due to the lack of experimental data, a table of chemical shifts cannot be provided.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to identify adjacent protons within the naphthalene and benzoic acid ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connection between the naphthalene ring and the benzoic acid moiety, as well as the position of the methoxy group.

Without experimental spectra, a detailed analysis of these 2D correlations is not possible.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A strong absorption for the C=O stretch of the carboxylic acid would be anticipated around 1700 cm⁻¹. The C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations would also be present. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic rings.

A table of specific vibrational frequencies cannot be compiled without experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation system of the naphthalene ring connected to the benzoic acid moiety would be expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π-π* transitions. The position and intensity of these bands would be characteristic of the chromophore system.

Specific absorption maxima (λmax) cannot be reported as no experimental UV-Vis spectrum is available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₈H₁₄O₃. The fragmentation pattern observed in the mass spectrum could also provide structural information.

Without experimental HRMS data, the accurate mass and observed fragmentation cannot be presented.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the dihedral angle between the naphthalene and benzoic acid rings, offering an unambiguous confirmation of the compound's constitution and conformation.

As no crystallographic studies have been published, a table of crystallographic data cannot be generated.

Advanced Spectroscopic and Structural Elucidation of this compound

Advanced Spectroscopic and Structural Elucidation

The crystal structure of this compound is anticipated to be governed by a combination of strong hydrogen bonding and weaker intermolecular interactions, characteristic of aromatic carboxylic acids.

Hydrogen Bonding: A primary and highly predictable feature is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This is a well-established packing motif in the vast majority of crystalline carboxylic acids, including 2-methoxybenzoic acid and 4-phenylbenzoic acid. mdpi.comresearchgate.net The hydrogen bonds are expected to be of the O—H···O type, creating a robust eight-membered ring system. The O···O distance within this dimer is typically in the range of 2.6 Å to 2.7 Å.

C—H···O Interactions: The presence of the methoxy group introduces an additional site for weak hydrogen bonding. It is highly probable that C—H bonds from the naphthalene and benzene (B151609) rings of neighboring molecules will interact with the oxygen atoms of the methoxy and carbonyl groups. These interactions, though weaker than the classical O—H···O bonds, play a crucial role in stabilizing the three-dimensional crystal lattice.

Van der Waals Forces: Dispersive forces will be prevalent throughout the crystal lattice, contributing to the cohesive energy and influencing the close packing of the molecules.

Table 1: Representative Intermolecular Interaction Data from Analogous Structures

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Compound Reference |

| Hydrogen Bond | O—H···O | 2.6 - 2.7 | 4-propyloxybenzoic acid mdpi.com |

| Weak Hydrogen Bond | C—H···O | 2.8 - 3.5 | General observation |

| π-π Stacking | Centroid-Centroid | 3.6 - 3.8 | Bridged Bisarenes nih.govd-nb.info |

The conformation of this compound in the solid state is primarily determined by the rotational freedom around the single bonds connecting the different functional groups. The key torsion angles dictate the relative orientation of the benzoic acid, methoxy, and naphthalene moieties.

Torsion Angle between Aromatic Rings: The most significant conformational feature is the torsion angle between the planes of the benzoic acid ring and the naphthalene ring. Due to steric hindrance between the ortho-hydrogens of the naphthalene ring and the hydrogens of the benzoic acid ring, a coplanar arrangement is highly unlikely. In analogous structures like 1-phenylnaphthalene, the phenyl and naphthalene rings are significantly twisted with respect to each other, with reported torsion angles in the range of 45-70°. nih.govnist.govuni.lu A similar twisted conformation is expected for this compound.

Orientation of the Carboxyl and Methoxy Groups:

The carboxylic acid group is generally coplanar with the attached benzene ring to maximize conjugation. However, in some substituted benzoic acids, slight twisting can be observed.

The methoxy group at the 2-position introduces the possibility of an intramolecular hydrogen bond between the methoxy oxygen and the carboxylic acid hydrogen. However, the formation of the strong intermolecular hydrogen-bonded dimer is generally more favorable. The orientation of the methoxy group relative to the benzene ring will be influenced by a balance of steric and electronic effects. In 2-methoxybenzoic acid, the methoxy group is nearly coplanar with the benzene ring. nih.govhmdb.canist.gov

Table 2: Expected Torsion Angles in this compound based on Analogous Compounds

| Torsion Angle Definition | Atom Sequence (Example) | Expected Angle (°) | Analogous Compound |

| Naphthalene - Benzene | C(naph)-C(naph)-C(benz)-C(benz) | 45 - 70 | 1-Phenylnaphthalene nih.govnist.govuni.lu |

| Carboxyl - Benzene | O=C-C(benz)-C(benz) | ~0 - 10 | 4-Phenylbenzoic acid chemicalbook.comchemimpex.comsigmaaldrich.comstenutz.eunih.gov |

| Methoxy - Benzene | C-O-C(benz)-C(benz) | ~0 - 10 | 2-Methoxybenzoic acid nih.govhmdb.canist.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a standard method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, calculations using functionals like B3LYP with a basis set such as 6-311G(d,p) would be employed to find the global minimum on the potential energy surface. epstem.netdergipark.org.trtandfonline.com This process yields a detailed picture of the molecule's structure, including precise bond lengths, bond angles, and dihedral (torsion) angles.

Once the optimized geometry is obtained, a Molecular Electrostatic Potential (MESP) surface can be generated. The MESP map illustrates the charge distribution across the molecule and is invaluable for predicting its reactive behavior. epstem.nettandfonline.com It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, the MESP surface would be expected to show:

Negative potential concentrated around the oxygen atoms of the carboxylic acid and methoxy groups. These sites are nucleophilic and susceptible to attack by electrophiles.

Positive potential located on the acidic proton of the carboxyl group, making it the most likely site for deprotonation.

Moderately negative potential distributed across the π-systems of the naphthalene and benzene rings.

This analysis provides a visual guide to the molecule's reactivity, indicating how it might interact with other reagents.

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnimperial.ac.uknih.gov The HOMO, the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. dergipark.org.trresearchgate.net A smaller energy gap generally implies that the molecule is more easily excited, more polarizable, and thus more chemically reactive. DFT calculations provide precise values for these orbital energies. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO would likely be distributed over the benzoic acid moiety.

Table 1: Illustrative FMO Parameters for this compound This table presents typical values that would be expected from DFT calculations for this class of molecule.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 4.5 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide a static, time-averaged picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time. fip.org MD simulations would model the movements of the atoms in this compound by solving Newton's equations of motion.

Such simulations are particularly useful for exploring the molecule's conformational landscape. rsc.org By tracking the dihedral angle between the naphthalene and benzoic acid rings over the course of the simulation, one can understand the flexibility of the molecule and the relative populations of different rotational isomers (conformers). This dynamic perspective is crucial for understanding how the molecule might adapt its shape when interacting with other molecules or in different solvent environments.

Prediction and Correlation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the calculated structure. epstem.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net By plotting the calculated shifts against experimental data, researchers can confirm structural assignments with a high degree of confidence, often achieving a linear correlation with R² values approaching 0.99. epstem.net

Infrared (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an experimental FT-IR spectrum. Theoretical frequencies are typically scaled by a small factor to correct for systematic errors, enabling precise assignment of vibrational modes, such as the characteristic C=O stretching of the carboxylic acid, the asymmetric and symmetric C-O-C stretching of the methoxy group, and various aromatic C-H and C=C vibrations. nih.govspcmc.ac.in

UV-Vis Spectroscopy: Electronic excitations can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. tandfonline.com This provides insight into the molecule's chromophores and electronic structure.

Table 2: Predicted Spectroscopic Data for this compound This table summarizes the types of spectroscopic data that can be accurately predicted using computational methods.

| Spectroscopy | Method | Predicted Parameter | Typical Application |

| NMR | DFT/GIAO | 1H and 13C chemical shifts (δ) | Structural confirmation |

| IR | DFT | Vibrational frequencies (cm-1) | Functional group identification |

| UV-Vis | TD-DFT | Electronic transition energies (λmax) | Analysis of electronic structure |

Theoretical Studies of Reaction Mechanisms and Pathways

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, DFT calculations could be used to model various potential transformations. rsc.org For instance, the mechanism of esterification at the carboxyl group or electrophilic aromatic substitution on either ring system could be investigated. researchgate.net

Molecular Interactions and Biochemical Studies Excluding Clinical Human Trial Data and Safety/adverse Effect Profiles

In Vitro Enzyme Inhibition/Activation Studies (e.g., Fatty Acid Binding Proteins, Papain-like proteases)

There is no available research documenting the in vitro effects of 2-Methoxy-4-(naphthalen-1-yl)benzoic acid on enzyme activity, including its potential to inhibit or activate Fatty Acid Binding Proteins (FABPs) or Papain-like proteases (PLpro).

Fatty acid-binding proteins are a family of intracellular lipid-binding proteins involved in the transport of fatty acids and other lipophilic substances. Various inhibitors of FABPs have been identified, and they are explored for their therapeutic potential in metabolic diseases. However, no studies have specifically tested this compound for this activity.

Similarly, papain-like proteases, such as those found in viruses like SARS-CoV-2, are critical for viral replication and have been a major target for inhibitor development. Naphthalene-based inhibitors have been investigated for their potential to block the activity of viral proteases like PLpro. Despite this, specific inhibitory data, such as IC50 values for this compound against any PLpro, have not been reported.

Table 1: Summary of In Vitro Enzyme Inhibition Data for this compound

This table is intentionally left blank as no data is available.

| Enzyme Target | Assay Type | Result (e.g., IC50, Ki) |

|---|---|---|

| Fatty Acid Binding Proteins | - | Not Available |

Protein/Receptor Binding Affinity and Mode of Interaction via Molecular Docking (Computational Studies)

Computational studies, including molecular docking, are powerful tools for predicting the binding affinity and interaction modes of small molecules with protein targets. A search of the existing literature reveals no published molecular docking studies specifically investigating the interaction of this compound with any protein or receptor, including FABPs or PLpro. Such studies would be instrumental in predicting its potential binding energy, identifying key interacting amino acid residues, and understanding the conformational changes upon binding.

Investigation of Ligand-Protein Complex Formation

Experimental validation of a ligand-protein interaction, often following computational predictions, can be achieved through techniques such as X-ray crystallography or cryo-electron microscopy. These methods provide high-resolution structural data of the ligand-protein complex. At present, there are no published crystal structures or other biophysical data confirming the formation of a complex between this compound and any protein target.

Structure-Activity Relationship (SAR) at a Molecular Level

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity.

No SAR studies have been conducted for this compound. Research on other benzoic acid derivatives has shown that the nature and position of substituents on the phenyl ring can significantly influence their biological activity. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on a benzoic acid core have been shown to be critical for the inhibition of enzymes like α-amylase. However, how the specific arrangement of the methoxy and naphthalene (B1677914) groups in this compound contributes to potential molecular interactions remains uninvestigated.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, investigations into the effects of chirality and stereochemistry on its binding are not applicable.

Exploration of Potential Non Therapeutic and Material Science Applications

Role as Chemical Probes or Fluorescent Tags

The naphthalene (B1677914) component of 2-Methoxy-4-(naphthalen-1-yl)benzoic acid suggests inherent fluorescent properties, a common characteristic of polycyclic aromatic hydrocarbons. Naphthalene itself is a known fluorophore. In principle, derivatives like the title compound could be investigated as fluorescent probes or tags, where changes in the fluorescent signal upon interaction with specific analytes or environmental changes would form the basis of a sensing mechanism. However, a detailed search of the scientific literature did not yield specific studies on the synthesis and application of this compound for these purposes. There is no available data on its quantum yield, Stokes shift, or specific binding properties that would be essential for its use as a chemical probe.

Development in Organic Electronics and Optoelectronic Materials

Naphthalene derivatives are of interest in the field of organic electronics for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. The extended π-system of the naphthalene core can facilitate charge transport, a critical property for these applications. The methoxy (B1213986) and carboxylic acid substituents on the benzene (B151609) ring of this compound could, in theory, be used to tune the electronic properties and influence the solid-state packing of the molecule. Despite this theoretical potential, there are no specific research articles or patents that describe the development or incorporation of this compound into photoresponsive systems, organic electronic, or optoelectronic materials.

Use as Ligands in Catalysis or Coordination Chemistry

The carboxylic acid moiety of this compound makes it a potential ligand for coordinating with metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers could have interesting properties for catalysis, gas storage, or separation. The naphthalene group provides steric bulk and potential for secondary interactions that could influence the catalytic activity or the structure of the coordination complex. While the general class of naphthalene-based carboxylic acids has been used as ligands in coordination chemistry, there is no specific research detailing the synthesis of metal complexes with this compound or their application in catalysis.

Analytical Methodologies for Detection and Quantification in Research Contexts

Given the absence of published research on the applications of this compound, it is unsurprising that there are no established, specific analytical methodologies for its detection and quantification in various research contexts. General analytical techniques for benzoic acid derivatives, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, would likely be applicable. For instance, a reverse-phase HPLC method could be developed, and the naphthalene chromophore would allow for UV detection. However, without specific studies, details on retention times, optimal mobile phases, or limits of detection for this particular compound are not available.

Below is a data table summarizing the lack of available research findings for the specified applications.

| Application Area | Research Findings for this compound |

| Chemical Probes or Fluorescent Tags | No specific studies on its use as a chemical probe or fluorescent tag were found. |

| Organic Electronics and Optoelectronics | No specific research on its application in these materials was located. |

| Supramolecular Chemistry | No studies on the self-assembly or supramolecular chemistry of this compound were identified. |

| Ligand in Catalysis or Coordination Chemistry | No literature on its use as a ligand in catalysis or for the synthesis of coordination complexes was found. |

| Analytical Methodologies | No specific, validated analytical methods for its detection and quantification have been published. |

Future Research Directions and Unexplored Avenues

Automation and Flow Chemistry in Compound Synthesis

The traditional batch synthesis of complex molecules like 2-Methoxy-4-(naphthalen-1-yl)benzoic acid can be time-consuming and difficult to scale. Future research should prioritize the development of automated and flow chemistry-based synthetic routes. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.

A potential automated synthesis could involve a multi-step flow process. For instance, a Suzuki or Buchwald-Hartwig cross-coupling reaction, common methods for forming the carbon-carbon or carbon-nitrogen bonds found in such bi-aryl systems, could be adapted for a flow reactor. This would enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and reproducible synthesis. The integration of real-time monitoring techniques, such as spectroscopic analysis, would further enhance process control and optimization.

Advanced In Silico Screening and Drug Discovery (Pre-clinical, Non-therapeutic Focus)

While excluding therapeutic applications, the structural features of this compound make it an interesting candidate for non-therapeutic, pre-clinical research, particularly in the development of biochemical tools and probes. Advanced in silico screening methods can be employed to predict the compound's interactions with various biological macromolecules.

Molecular docking simulations could be used to identify potential binding targets, such as enzymes or receptors, where the compound might act as an inhibitor or a fluorescent probe. The naphthalene (B1677914) group, for example, is known for its fluorescent properties, which could be harnessed for imaging applications in cellular biology research. Computational models can help in prioritizing which biological systems to investigate experimentally, thereby saving significant time and resources.

Integration with Artificial Intelligence and Machine Learning for Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For this compound, AI and ML models could be trained on existing databases of compounds with similar structural features to predict a wide range of physicochemical properties. These properties could include solubility, melting point, and spectroscopic characteristics, which are crucial for any potential application.

Furthermore, generative AI models could be used to design novel derivatives of this compound with optimized properties. By inputting desired characteristics, such as enhanced fluorescence or specific binding affinities, these models could propose new molecular structures for synthesis and testing. This approach would accelerate the discovery of new compounds with tailored functionalities for niche applications.

Exploration of Novel Physical or Chemical Properties in Niche Applications

The combination of a benzoic acid and a naphthalene ring system in one molecule suggests the possibility of interesting photophysical or material science applications. The naphthalene moiety is a well-known fluorophore, and its properties could be modulated by the electronic effects of the methoxy (B1213986) and carboxylic acid groups on the benzoic acid ring.

Future research could explore the potential of this compound in areas such as:

Organic Light-Emitting Diodes (OLEDs): The compound could serve as a host or emissive material in OLED devices.

Chemical Sensors: The carboxylic acid group could act as a binding site for specific analytes, with the naphthalene fluorescence providing a detectable signal.

Advanced Polymers: The compound could be used as a monomer for the synthesis of novel polymers with unique thermal or optical properties.

A systematic investigation into these areas could reveal applications beyond the traditional scope of benzoic acid derivatives.

Development of Sustainable and Green Synthetic Approaches for the Compound and its Derivatives

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable and green synthetic routes for this compound is crucial. This involves minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents.

Future research in this area should focus on:

Catalysis: Employing highly efficient and recyclable catalysts, such as nanoparticle-based or enzyme catalysts, to drive the key synthetic steps.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

By embracing the principles of green chemistry, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4-(naphthalen-1-yl)benzoic acid, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A typical protocol involves:

- Step 1 : Preparation of a boronic acid derivative of naphthalene.

- Step 2 : Coupling with a methoxy-substituted bromobenzoic acid under inert conditions using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water solvent system .

- Step 3 : Purification via column chromatography followed by recrystallization.

- Key intermediates include 4-bromo-2-methoxybenzoic acid and naphthalen-1-ylboronic acid.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the naphthalene region).

- Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₈H₁₄O₃) .

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement, particularly to confirm steric effects from the naphthalene group .

Q. What analytical techniques are recommended for assessing purity in preclinical studies?

- Methodological Answer :

- HPLC with UV detection : Use a C18 column and gradient elution (methanol/water + 0.1% formic acid) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles.

- Elemental Analysis : Confirm C, H, and O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura coupling for this compound?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂, or Buchwald-Hartwig catalysts for efficiency.

- Solvent Optimization : Compare DMF, THF, and toluene for reaction kinetics.

- Temperature Gradients : Perform reactions at 60–100°C to balance reactivity and side-product formation.

- Additive Effects : Evaluate the role of ligands like PPh₃ or SPhos in stabilizing intermediates .

Q. How do steric and electronic effects of the naphthalene group influence crystallographic data interpretation?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL to model anisotropic displacement parameters for bulky naphthalene groups.

- Twinned Data Handling : Apply the TWIN/BASF commands in SHELX for overlapping reflections caused by steric hindrance.

- Hydrogen Bonding Analysis : Identify weak interactions (e.g., C–H···O) using Mercury software to explain packing anomalies .

Q. What computational strategies are effective in predicting biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock4 with flexible side chains to model binding to targets (e.g., cyclooxygenase-2).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Binding Free Energy Calculations : Apply MM-PBSA to validate docking scores .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 at B3LYP/6-31G* level).

- Dynamic Effects : Account for solvent interactions in simulations (e.g., CPCM model) to reconcile discrepancies in carbonyl peak positions .

Methodological Challenges & Solutions

Q. What are the best practices for handling reactive intermediates during synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines for air-sensitive boronic acid intermediates.

- Quenching Protocols : Add saturated NaHCO₃ to terminate reactions and prevent over-oxidation of methoxy groups .

Q. How can researchers compare the bioactivity of this compound with structurally similar analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.